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molecular formula C11H9NO2 B8735922 4-Methoxycarbonylcinnamonitrile

4-Methoxycarbonylcinnamonitrile

Cat. No. B8735922
M. Wt: 187.19 g/mol
InChI Key: QEXRDLACHBWICR-UHFFFAOYSA-N
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Patent
US05210092

Procedure details

To a stirred solution of diethyl cyanomethylphosphonate (96 ml) in 1,2-dimethoxyethane (375 ml) was added sodium hydride (60% : 22g) portionwise below 5° C. and the stirring was continued at 0° C. for half an hour and then at ambient temperature for half an hour. The reaction mixture was recooled to 0° C. and a solution of methyl p-formylbenzoate (75 g) in 1,2-dimethoxyethane (375 ml) was added to the reaction mixture below 6° C. The reaction mixture was quenched with saturated aqueous sodium bicarbonate and diluted with ethyl acetate. The organic layer was washed with water and aqueous saturated sodium bicarbonate and dried over magnesium sulfate and filtered. The solvent was removed in vacuo and the solid product was recrystallized from ethanol to give 4-methoxycarbonylcinnamonitrile (52.12 g) as a white needle.
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Quantity
375 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3]P(=O)(OCC)OCC)#[N:2].[H-].[Na+].[CH:14]([C:16]1[CH:25]=[CH:24][C:19]([C:20]([O:22][CH3:23])=[O:21])=[CH:18][CH:17]=1)=O>COCCOC>[CH3:23][O:22][C:20]([C:19]1[CH:24]=[CH:25][C:16]([CH:14]=[CH:3][C:1]#[N:2])=[CH:17][CH:18]=1)=[O:21] |f:1.2|

Inputs

Step One
Name
Quantity
96 mL
Type
reactant
Smiles
C(#N)CP(OCC)(OCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
375 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
75 g
Type
reactant
Smiles
C(=O)C1=CC=C(C(=O)OC)C=C1
Name
Quantity
375 mL
Type
solvent
Smiles
COCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the stirring was continued at 0° C. for half an hour
WAIT
Type
WAIT
Details
at ambient temperature for half an hour
CUSTOM
Type
CUSTOM
Details
was recooled to 0° C.
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated aqueous sodium bicarbonate
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and aqueous saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the solid product was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC=C(C=CC#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 52.12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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